molecular formula C6H8F3NO2 B13519261 (2S,3S)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

(2S,3S)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13519261
M. Wt: 183.13 g/mol
InChI Key: XBIQIKRXEMTIOI-IMJSIDKUSA-N
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Description

(2S,3S)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a fluorinated organic compound that belongs to the class of pyrrolidines. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the molecule, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into the pyrrolidine ring. One common method is the radical trifluoromethylation of pyrrolidine derivatives. This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorination techniques and catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,3S)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H8F3NO2

Molecular Weight

183.13 g/mol

IUPAC Name

(2S,3S)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)3-1-2-10-4(3)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3-,4-/m0/s1

InChI Key

XBIQIKRXEMTIOI-IMJSIDKUSA-N

Isomeric SMILES

C1CN[C@@H]([C@H]1C(F)(F)F)C(=O)O

Canonical SMILES

C1CNC(C1C(F)(F)F)C(=O)O

Origin of Product

United States

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